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L-ASPARTIC ACID (3-13C)

Cat. No.: B1580267
M. Wt: 134.10
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Description

Evolution and Significance of Stable Isotope Labels in Biological Systems Analysis

The use of isotopes as tracers in biological research dates back several decades, initially relying on radioactive isotopes. However, the safety and stability of non-radioactive isotopes have led to their widespread adoption, particularly ¹³C. nih.gov The development of highly sensitive analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been pivotal in this transition, allowing for the precise detection and quantification of isotopically labeled metabolites. nih.govnumberanalytics.com

The significance of stable isotope labeling lies in its ability to provide a dynamic picture of metabolism, a feat not achievable by simply measuring metabolite concentrations. nih.gov This approach, often referred to as metabolic flux analysis, allows scientists to quantify the rates of metabolic reactions, offering a more complete understanding of cellular function in both healthy and diseased states. isotope.comcreative-proteomics.com For instance, stable isotope tracing has been instrumental in identifying metabolic reprogramming in cancer, uncovering potential therapeutic targets, and understanding the metabolic underpinnings of diseases like diabetes and neurodegenerative disorders. mdpi.comisotope.com

Rationale for Positional Isotopic Labeling with 13C in L-Aspartic Acid (3-13C)

The strategic placement of a stable isotope at a specific atomic position within a molecule, known as positional isotopic labeling, provides an even deeper level of metabolic detail. nih.gov L-Aspartic acid (3-¹³C) is a prime example of such a tracer, where the ¹³C atom is specifically located at the third carbon position of the L-aspartic acid molecule. isotope.comsigmaaldrich.com

The rationale for this specific labeling pattern is rooted in the central role of aspartate in metabolism. L-aspartic acid is a non-essential amino acid that serves as a critical node, connecting several key metabolic pathways. nih.govwikipedia.org It is a precursor for the synthesis of other amino acids, a key component in the urea (B33335) cycle, and a provider of atoms for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nih.govhmdb.ca

When L-Aspartic acid (3-¹³C) is introduced into a biological system, the ¹³C label is carried through these interconnected pathways. By tracking the position of this label in downstream metabolites, researchers can elucidate the specific contributions of aspartate to various metabolic processes. For instance, the appearance of the ¹³C label in specific positions within the intermediates of the tricarboxylic acid (TCA) cycle can reveal the direction and magnitude of metabolic fluxes through this central energy-producing pathway. nih.govresearchgate.net

Fundamental Principles of Isotopic Enrichment and Tracer Dilution in Metabolic Networks

The application of stable isotope tracers like L-Aspartic acid (3-¹³C) is governed by the principles of isotopic enrichment and tracer dilution.

Isotopic enrichment refers to the increase in the proportion of a heavy isotope (like ¹³C) in a metabolite pool after the introduction of a labeled tracer. oncohemakey.com This enrichment is typically measured by mass spectrometry, which can distinguish between molecules of different masses. nih.gov The extent and rate of isotopic enrichment in various metabolites provide valuable information about the flow of the tracer through the metabolic network. nih.gov

Tracer dilution is the complementary principle. As the labeled tracer enters a metabolic pool, it mixes with the naturally occurring, unlabeled version of the molecule (the "tracee"). oncohemakey.comnih.gov The extent of this dilution is inversely proportional to the rate at which the unlabeled molecule is appearing in the pool. researchgate.net By measuring the change in isotopic enrichment over time, researchers can calculate the rate of appearance (Ra) and disappearance (Rd) of the metabolite, providing a quantitative measure of metabolic flux. humankinetics.com

When a metabolic system reaches a "steady state," the concentrations of metabolites are constant, and the rate of appearance equals the rate of disappearance. nih.gov In this state, a constant infusion of a labeled tracer will lead to a plateau in isotopic enrichment, from which the metabolic flux can be precisely calculated. nih.govresearchgate.net

Interactive Data Table: Properties of L-Aspartic Acid (3-13C)

PropertyValue
Synonym (S)-2-Aminobutanedioic acid
Chemical Formula HOOC*CH₂CH(NH₂)COOH
Molecular Weight 134.10
Labeled CAS Number 68261-19-8
Unlabeled CAS Number 56-84-8
Chemical Purity 98-99%
Applications Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics

Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com

Research Findings on the Application of L-Aspartic Acid (3-13C)

Studies utilizing L-Aspartic acid labeled with ¹³C have provided significant insights into cellular metabolism. For example, research on renal epithelial cells using D,L-[3-¹³C]aspartic acid demonstrated its metabolism into glycolytic products and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov These experiments showed that a significant portion of the labeled aspartic acid was utilized by the cells, and the pattern of ¹³C enrichment in glutamate (B1630785) allowed for the calculation of the activity of key enzymes like pyruvate (B1213749) dehydrogenase. nih.gov Furthermore, it was observed that a substantial fraction of the C-3 enriched oxaloacetate, derived from the deamination of aspartic acid, entered the pyruvate pool. nih.gov

In the context of cancer metabolism, isotope-labeled aspartate has been used to trace its contribution to nucleotide synthesis and TCA cycle anaplerosis (the replenishment of cycle intermediates). nih.gov Such studies have revealed that under hypoxic conditions, the uptake and utilization of aspartate are crucial for cancer cell proliferation, primarily by supporting nucleotide biosynthesis. nih.gov

The analytical techniques to detect and quantify the labeled metabolites are critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites and their isotopologues (molecules that differ only in their isotopic composition). nih.govmdpi.com High-resolution mass spectrometry can even distinguish between isotopomers (molecules with the same number of isotopic labels but at different positions). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique, particularly for determining the specific position of the ¹³C label within a molecule. nih.govmdpi.com

Properties

Molecular Weight

134.10

Purity

98%

Origin of Product

United States

Elucidation of Central Carbon and Nitrogen Metabolism Via L Aspartic Acid 3 13c Tracing

Tricarboxylic Acid (TCA) Cycle Fluxomics and Anaplerotic Contributions

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and providing precursors for various biosynthetic pathways. L-Aspartic Acid (3-13C) is an ideal tracer for probing TCA cycle activity due to its direct link to the cycle intermediate, oxaloacetate.

The journey of the 13C label from L-Aspartic Acid (3-13C) into the TCA cycle begins with a transamination reaction catalyzed by aspartate aminotransferase (AST). This enzyme reversibly transfers the amino group from aspartate to α-ketoglutarate, producing glutamate (B1630785) and oxaloacetate. When L-Aspartic Acid (3-13C) is the substrate, this reaction yields oxaloacetate labeled at either the C-2 or C-3 position ([2-13C]- or [3-13C]oxaloacetate), depending on the stereochemistry of the enzyme reaction.

This newly synthesized, labeled oxaloacetate then enters the TCA cycle pool, where it can be converted to other intermediates. One of the first and most readily measured conversions is the reduction of oxaloacetate to malate (B86768) by malate dehydrogenase. This reaction directly transfers the 13C label, resulting in the formation of [2-13C]- or [3-13C]malate. By measuring the rate and extent of 13C enrichment in the malate pool, researchers can quantify the flux of carbon from aspartate into the TCA cycle.

In studies under anaerobic conditions in Saccharomyces cerevisiae, the assimilation of [3-13C]aspartate has been shown to result in the formation of [2,3-13C]malate and [2,3-13C]succinate, demonstrating the flow of the tracer through the reductive branch of the TCA pathway. researchgate.net

Table 1: Isotopologue Distribution in TCA Intermediates from [3-13C]Aspartate Tracer This table illustrates the expected labeling patterns in key TCA cycle intermediates following the introduction of L-Aspartic Acid (3-13C), as demonstrated in yeast. The distribution reveals the activity of the reductive TCA branch.

PrecursorIntermediateObserved IsotopologueMetabolic Pathway
[3-13C]AspartateOxaloacetate[3-13C]OxaloacetateAspartate Aminotransferase
[3-13C]OxaloacetateMalate[2,3-13C]MalateMalate Dehydrogenase (reductive)
[2,3-13C]MalateFumarate (B1241708)[2,3-13C]FumarateFumarase
[2,3-13C]FumarateSuccinate (B1194679)[2,3-13C]SuccinateFumarate Reductase

The use of L-Aspartic Acid (3-13C) allows for the direct assessment of aspartate aminotransferase (AST) activity. wikipedia.org The rate at which the 13C label appears in glutamate (from the reciprocal transamination of α-ketoglutarate) and in TCA cycle intermediates derived from oxaloacetate is directly proportional to the flux through AST. nih.gov This provides a quantitative measure of the enzyme's activity in vivo.

While L-Aspartic Acid (3-13C) does not directly measure the forward flux of pyruvate (B1213749) carboxylase (PC), which synthesizes oxaloacetate from pyruvate, it provides crucial information about the anaplerotic state of the cell. Anaplerosis is the replenishment of TCA cycle intermediates that have been extracted for biosynthesis. PC is a key anaplerotic enzyme. nih.gov By quantifying the total pool size of TCA intermediates and the contribution of aspartate-derived carbon to that pool, the relative importance of different anaplerotic pathways can be inferred. The appearance of 13C-labeled aspartate from a 13C-pyruvate precursor is a well-established marker for PC flux; tracing with [3-13C]aspartate helps to understand the reverse and exchange fluxes associated with this critical metabolic node. nih.govfrontiersin.org

Metabolic tracers like L-Aspartic Acid (3-13C) are invaluable for dissecting the complex routing of carbon within the TCA cycle, including recirculation and de novo synthesis. Once the [13C]oxaloacetate enters the cycle, the label can propagate through subsequent reactions. For instance, after condensation with acetyl-CoA to form citrate (B86180), the label can proceed through the oxidative branch of the cycle.

Furthermore, the tracer can reveal "recycling" pathways. In studies with cultured astrocytes using uniformly labeled aspartate, it was shown that acetyl-CoA derived from the aspartate tracer (via conversion to oxaloacetate, then pyruvate) could re-enter the TCA cycle. nih.gov This demonstrates a complete recirculation of the carbon skeleton.

The analysis of isotopologue distribution in symmetric molecules like succinate and fumarate provides further detail. The conversion of labeled malate to fumarate and then to succinate can reveal the degree of label scrambling, which informs on the bidirectionality of reactions and the relative activities of the oxidative versus reductive pathways of the TCA cycle. researchgate.net

Intermediary Amino Acid Metabolism and Transamination Dynamics

Beyond the TCA cycle, L-Aspartic Acid (3-13C) is instrumental in mapping the intricate network of amino acid metabolism and the shuttling of metabolites between cellular compartments.

The malate-aspartate shuttle is a primary mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. nih.gov This shuttle is composed of malate dehydrogenase and aspartate aminotransferase isoforms in both the cytosol and mitochondria, along with specific mitochondrial transporters for malate, α-ketoglutarate, aspartate, and glutamate. nih.gov

L-Aspartic Acid (3-13C) administered to the cell exterior (representing the cytosolic pool) can be used to directly measure the flux of this shuttle. The tracer is transported into the mitochondria via the aspartate-glutamate carrier. nih.gov Inside the mitochondrion, mitochondrial AST converts the labeled aspartate and α-ketoglutarate into oxaloacetate and labeled glutamate. The rate of 13C enrichment in the mitochondrial glutamate pool, relative to the enrichment of the aspartate precursor, provides a direct quantification of the shuttle's activity.

Aspartate is a central precursor for the biosynthesis of a wide range of other essential biomolecules, including several other amino acids. wikipedia.orgwikipedia.org In microorganisms and plants, aspartate is the starting point for synthesizing lysine (B10760008), threonine, methionine, and isoleucine. In mammals, it is a direct precursor for asparagine.

By supplying L-Aspartic Acid (3-13C) as a tracer, the flux through these biosynthetic pathways can be determined. The 13C label from the C-3 position of aspartate is incorporated into the carbon backbone of these downstream amino acids. For example, the synthesis of asparagine from aspartate, catalyzed by asparagine synthetase, would result in asparagine labeled at the corresponding carbon position. Detecting and quantifying the 13C enrichment in these product amino acids via mass spectrometry or NMR spectroscopy allows for a direct measurement of their de novo synthesis rates from aspartate. healthmatters.io

Table 2: Major Amino Acids Biosynthetically Derived from Aspartate This table outlines key amino acids for which aspartate serves as a direct or indirect carbon backbone precursor. Tracing with L-Aspartic Acid (3-13C) enables the quantification of flux into these pathways.

Precursor CompoundDerived Amino AcidBiological Importance
L-AspartateL-AsparagineProtein synthesis, nitrogen transport
L-AspartateL-LysineEssential amino acid, protein synthesis
L-AspartateL-ThreonineEssential amino acid, protein synthesis
L-AspartateL-MethionineEssential amino acid, initiator of protein synthesis
L-AspartateL-IsoleucineEssential amino acid, protein synthesis

Isotopic Tracing of Branched-Chain Amino Acid Catabolism Intersections

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids whose catabolism intersects with central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. The breakdown of BCAAs generates intermediates that can enter the TCA cycle, such as acetyl-CoA and succinyl-CoA. nih.gov L-Aspartic Acid (3-13C) tracing studies allow for the elucidation of the interplay between aspartate metabolism and BCAA catabolism.

When cells are supplied with L-Aspartic Acid (3-13C), the labeled carbon can enter the TCA cycle as oxaloacetate. Through the enzymatic reactions of the cycle, the 13C label is incorporated into various TCA cycle intermediates. The catabolism of BCAAs also contributes to this pool of intermediates. For instance, the breakdown of valine and isoleucine can lead to the production of succinyl-CoA, while leucine degradation yields acetyl-CoA. nih.gov By analyzing the isotopic enrichment patterns in TCA cycle intermediates and downstream metabolites, it is possible to quantify the relative contributions of aspartate and BCAAs to the TCA cycle pool.

Research Findings:

Metabolic flux analysis using 13C-labeled substrates has shown that in certain cell types, BCAA catabolism is a significant source of carbon for the TCA cycle. nih.gov Tracing studies with 13C-labeled BCAAs have demonstrated their conversion to branched-chain keto acids (BCKAs) and subsequent entry into mitochondrial metabolism. nih.gov While direct tracing from L-Aspartic Acid (3-13C) to BCAA catabolic products is not a direct pathway, the intersection is observed through the common pool of TCA cycle intermediates. For example, the 13C label from L-Aspartic Acid (3-13C) can be traced to α-ketoglutarate, which is a key substrate for the branched-chain amino acid aminotransferase (BCAT) enzyme, the first step in BCAA catabolism. This enzyme transfers the amino group from a BCAA to α-ketoglutarate, forming glutamate and the respective BCKA. nih.gov Therefore, the labeling pattern in glutamate can provide insights into the activity of this intersection point.

MetaboliteExpected 13C Labeling Pattern from L-Aspartic Acid (3-13C)Implication for BCAA Catabolism Intersection
OxaloacetateM+1Direct entry of the 3-13C from aspartate.
MalateM+1Isomerization of labeled oxaloacetate.
FumarateM+1Product of the TCA cycle from labeled malate.
SuccinateM+1Further progression of the label through the TCA cycle.
α-KetoglutarateM+1Decarboxylation of isocitrate, carrying the label.
GlutamateM+1Transamination of labeled α-ketoglutarate, indicating flux towards amino acid synthesis that can interact with BCAA transamination.

Nucleotide Biosynthesis Pathway Analysis

Aspartate is a fundamental precursor for the biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, providing atoms for the construction of the heterocyclic rings. L-Aspartic Acid (3-13C) is an invaluable tracer for quantifying the contribution of aspartate to these essential pathways.

Contribution of Aspartate Carbon and Nitrogen to Purine Ring Synthesis

The de novo synthesis of the purine ring is a complex process involving multiple enzymatic steps and the contribution of atoms from several molecules, including glycine, glutamine, formate, carbon dioxide, and aspartate. Specifically, the N1 nitrogen atom of the purine ring is derived from the amino group of aspartate. wikipedia.org While L-Aspartic Acid (3-13C) directly traces the carbon backbone, its utilization in this pathway is linked to the donation of its nitrogen. The carbon skeleton of aspartate is released as fumarate during the synthesis of adenylosuccinate, which is then converted to adenosine (B11128) monophosphate (AMP). wikipedia.org

Research Findings:

Isotopic tracing studies using 15N-labeled glutamine have shown the incorporation of nitrogen into both purine and pyrimidine nucleobases, with two of the five nitrogen atoms in purines being labeled via aspartate or glycine. researchgate.net When using L-Aspartic Acid (3-13C), the 13C label is not directly incorporated into the purine ring. However, the fumarate released carries the 13C label, which can then be tracked as it re-enters the TCA cycle. This allows for an indirect measurement of the flux through this pathway. The rate of appearance of 13C-labeled fumarate and its subsequent conversion to malate and oxaloacetate provides a quantitative measure of aspartate's role in purine synthesis.

MetaboliteExpected 13C Labeling Pattern from L-Aspartic Acid (3-13C)Implication for Purine Synthesis
AdenylosuccinateM+1The intermediate in AMP synthesis where the labeled carbon from aspartate is present before being released as fumarate.
FumarateM+1The direct product of the carbon skeleton of aspartate being cleaved off during purine synthesis.
MalateM+1Hydration of labeled fumarate in the cytosol or mitochondria.
AMPM+0The purine ring itself does not incorporate the carbon from the 3-position of aspartate.

Mapping Aspartate as a Precursor in Pyrimidine De Novo Synthesis

In contrast to purine synthesis, the carbon backbone of aspartate is directly incorporated into the pyrimidine ring. The atoms N1, C4, C5, and C6 of the pyrimidine ring are derived from aspartate. nih.gov Therefore, tracing with L-Aspartic Acid (3-13C) will result in the 13C label appearing at the C5 position of the pyrimidine ring of nucleotides such as uridine (B1682114) monophosphate (UMP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP).

Research Findings:

Studies utilizing 13C-glutamine as a tracer have demonstrated its contribution to the synthesis of aspartate, which is then used for pyrimidine biosynthesis. nih.gov This was observed through the prominent M+3 labeling of UMP, consistent with the incorporation of the three carbon atoms from the aspartate backbone. nih.gov When L-Aspartic Acid (3-13C) is used as the tracer, a specific M+1 labeling pattern is expected in pyrimidine nucleotides. The detection and quantification of this M+1 isotopologue provide a direct measure of the flux of aspartate into de novo pyrimidine synthesis.

MetaboliteExpected 13C Labeling Pattern from L-Aspartic Acid (3-13C)Implication for Pyrimidine Synthesis
Carbamoyl (B1232498) AspartateM+1The initial product of the condensation of carbamoyl phosphate (B84403) and labeled aspartate.
DihydroorotateM+1The cyclized product derived from labeled carbamoyl aspartate.
OrotateM+1The oxidized form of dihydroorotate, retaining the label.
Uridine Monophosphate (UMP)M+1The final pyrimidine nucleotide product with the 13C label at the C5 position.
Cytidine Triphosphate (CTP)M+1Synthesized from UTP, which is derived from UMP, thus carrying the label.

Urea (B33335) Cycle and Nitrogen Assimilation Pathways

Aspartate plays a critical role in the disposal of excess nitrogen through the urea cycle and in the broader network of nitrogen assimilation and exchange reactions. L-Aspartic Acid (3-13C) serves as a valuable tracer for investigating the dynamics of these pathways.

Role of Aspartate as a Nitrogen Donor in Urea Formation

The urea cycle is the primary pathway for the detoxification of ammonia (B1221849) in mammals. One of the two nitrogen atoms in urea is contributed by aspartate. In the cycle, aspartate condenses with citrulline to form argininosuccinate. Subsequently, the carbon skeleton of aspartate is released as fumarate, while the nitrogen is incorporated into arginine, which is then cleaved to produce urea and ornithine. nih.govwikipedia.org

Research Findings:

Isotopic studies using 15N-labeled ammonia have been instrumental in measuring urea cycle flux. metsol.com Tracing with L-Aspartic Acid (3-13C) provides a complementary approach by tracking the fate of the carbon backbone. The 13C label from the 3-position of aspartate is transferred to fumarate. The rate of production of 13C-labeled fumarate is directly proportional to the rate of aspartate utilization in the urea cycle. This labeled fumarate can then enter the TCA cycle, and its conversion to other intermediates can be monitored to provide a comprehensive view of the metabolic flux through this crucial intersection.

MetaboliteExpected 13C Labeling Pattern from L-Aspartic Acid (3-13C)Implication for Urea Cycle Flux
ArgininosuccinateM+1The intermediate that carries both the nitrogen and the labeled carbon skeleton of aspartate into the cycle.
FumarateM+1The direct product of aspartate's carbon backbone being released from argininosuccinate.
UreaM+0The carbon atom in urea comes from CO2 (via carbamoyl phosphate), not from the 3-position of aspartate.
MalateM+1Indicates the entry of urea cycle-derived fumarate into the TCA cycle.

Flux Analysis of Aspartate-Dependent Nitrogen Exchange

Aspartate is a central hub in a network of transamination reactions, facilitating the exchange of amino groups between various amino acids and α-keto acids. These reactions are crucial for maintaining nitrogen balance and for the synthesis of non-essential amino acids. Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the rates of these exchange reactions. researchgate.net

Research Findings:

By introducing L-Aspartic Acid (3-13C) into a biological system and monitoring the distribution of the 13C label among related metabolites over time, it is possible to determine the fluxes through various transamination reactions. For example, the transfer of the 13C label from aspartate to glutamate via aspartate aminotransferase (AST) can be quantified by measuring the isotopic enrichment in α-ketoglutarate and glutamate. This provides a measure of the bidirectional flux between these two key amino acids. The labeling patterns in other amino acids that derive their carbon skeletons from TCA cycle intermediates, such as alanine (B10760859) (from pyruvate), can also reveal the extent of nitrogen exchange originating from aspartate.

MetaboliteExpected 13C Labeling Pattern from L-Aspartic Acid (3-13C)Implication for Nitrogen Exchange Flux
OxaloacetateM+1Product of aspartate transamination, carrying the label.
α-KetoglutarateM+0Initially unlabeled, but its transamination product, glutamate, will become labeled.
GlutamateM+1Indicates the flux through aspartate aminotransferase.
AlanineM+1Can become labeled if labeled oxaloacetate from aspartate is converted to pyruvate via gluconeogenic pathways and then transaminated.
ProlineM+1Can be synthesized from glutamate, thus acquiring the label.

Gluconeogenesis and Glycolytic Intersections

L-Aspartic acid, labeled with the stable isotope carbon-13 (¹³C) at the third carbon position, serves as a powerful tracer for dissecting the intricate pathways of central carbon metabolism. Its strategic position at the crossroads of amino acid metabolism and the tricarboxylic acid (TCA) cycle allows researchers to follow the fate of its carbon backbone through the interconnected processes of gluconeogenesis and glycolysis. By monitoring the incorporation of ¹³C from L-Aspartic Acid (3-¹³C) into various metabolites, a detailed map of metabolic fluxes can be constructed, revealing how cells synthesize glucose de novo and how these synthetic pathways interact with glucose breakdown.

Gluconeogenesis, the metabolic pathway for generating glucose from non-carbohydrate carbon substrates, is critical for maintaining blood glucose homeostasis. Aspartate is a key player in this process as it is readily converted to oxaloacetate, a primary gluconeogenic precursor. The use of ¹³C-labeled aspartate, or the in-situ generation of ¹³C-labeled aspartate from other tracers like ¹³C-pyruvate, provides a direct method to quantify the flux of carbon from amino acids into glucose.

Research in rat kidneys has demonstrated that ¹³C-labeled aspartate is a potent metabolic marker of renal gluconeogenesis. nih.govfrontiersin.orgnih.gov In these studies, hyperpolarized [1-¹³C]pyruvate was used as a precursor, which then transfers its ¹³C label to aspartate via the TCA cycle. The resulting [1-¹³C]aspartate signal provides a clear readout of gluconeogenic activity.

Key findings from these tracing studies include:

Increased Gluconeogenic Flux in Fasted States: The conversion of pyruvate to aspartate was significantly higher in fasted rats compared to fed rats, reflecting the increased demand for glucose production. nih.gov The normalized [1-¹³C]aspartate signal was, on average, 2.2-fold higher in the fasted state. nih.govfrontiersin.orgnih.gov

Inhibition of a Key Gluconeogenic Enzyme: When phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, was inhibited with 3-mercaptopicolinic acid (3-MPA), the production of labeled aspartate was drastically reduced. nih.gov The signal was 15-fold lower in fasted rats treated with the inhibitor, confirming that the traced pathway was indeed gluconeogenesis. nih.govfrontiersin.orgnih.gov

These findings underscore the utility of tracing aspartate's carbon to measure the activity of gluconeogenic pathways directly. The data clearly show that under conditions stimulating gluconeogenesis (fasting), the flow of carbon through aspartate into the pathway increases, and this flow is dependent on key gluconeogenic enzymes like PEPCK. nih.govbohrium.com

ConditionTreatmentRelative Change in Normalized [1-¹³C]Aspartate SignalReference
Fasted vs. FedNone2.2-fold higher nih.govfrontiersin.orgnih.gov
FedPEPCK Inhibitor (3-MPA)2.8-fold lower nih.govfrontiersin.orgnih.gov
FastedPEPCK Inhibitor (3-MPA)15-fold lower nih.govfrontiersin.orgnih.gov

The relationship between aspartate metabolism and glycolysis is bidirectional and centered around the TCA cycle. Pyruvate, the end product of glycolysis, can enter the TCA cycle as either acetyl-CoA (via pyruvate dehydrogenase) or oxaloacetate (via pyruvate carboxylase). nih.gov Since aspartate is formed from oxaloacetate, any carbon from glucose that passes through glycolysis can potentially be incorporated into aspartate. Conversely, carbon from aspartate can enter the TCA cycle as oxaloacetate, which can then be directed towards gluconeogenesis or other biosynthetic pathways that intersect with glycolytic intermediates.

Stable isotope tracing studies using [U-¹³C]-glucose have elucidated this interplay by tracking the fate of glucose-derived carbons. In a study on breast cancer cells, knocking out the N-Acetyltransferase 1 (NAT1) gene was shown to alter cellular energy metabolism. mdpi.com This genetic modification resulted in a decreased flux of glucose-derived carbon through the TCA cycle. mdpi.com

Specifically, the key findings were:

Decreased ¹³C-Enrichment in TCA Intermediates: In NAT1 knockout cells, there was a notable decrease in the ¹³C-labeling of TCA cycle intermediates such as citrate, α-ketoglutarate, fumarate, and malate, all of which originated from the [U-¹³C]-glucose tracer. mdpi.com

Reduced Labeling of Aspartate: Consistent with the reduced labeling of its direct precursor oxaloacetate (which is in equilibrium with malate), ¹³C-labeled aspartic acid was also significantly decreased in the knockout cells. mdpi.com

This demonstrates a clear link: alterations in glycolytic flux and its entry into the TCA cycle directly impact the synthesis of aspartate from glucose. mdpi.com The study highlights how ¹³C tracers can reveal the rerouting of metabolic pathways and the interconnectedness of glycolysis and amino acid metabolism. mdpi.com

Metabolite PoolKey Metabolites¹³C-Enrichment from [U-¹³C]-Glucose in NAT1 KO Cells (vs. Control)Reference
GlycolysisPyruvateNo significant change mdpi.com
TCA CycleCitrate / IsocitrateDecreased mdpi.com
α-KetoglutarateDecreased mdpi.com
FumarateDecreased mdpi.com
MalateDecreased mdpi.com
Amino AcidsAspartic AcidDecreased mdpi.com

Further studies have shown that different carbon sources can be preferentially channeled into distinct metabolic pathways. For instance, in certain immune cells, carbon from glucose is highly enriched in glycolytic intermediates, while glutamine serves as a more significant carbon source for the TCA cycle and, consequently, for aspartate synthesis. nih.govresearchgate.net This illustrates a complex metabolic network where the interplay between glycolysis and aspartate synthesis is regulated by substrate availability and the specific metabolic state of the cell.

Advanced Analytical Methodologies for L Aspartic Acid 3 13c Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopomer Distribution Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For studies involving L-Aspartic Acid (3-13C), ¹³C-NMR is particularly valuable as it directly probes the labeled carbon atom, providing insights into its position and connectivity within the molecule.

The acquisition of a ¹³C-NMR spectrum for L-Aspartic Acid (3-13C) involves dissolving the sample in a suitable deuterated solvent (e.g., D₂O) and acquiring data on a high-field NMR spectrometer. quora.com Standard ¹³C spectra are typically acquired with proton decoupling, which results in sharp, singlet peaks for each unique carbon atom, simplifying the spectrum and improving the signal-to-noise ratio. nih.gov

In a standard L-Aspartic Acid molecule, four distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the four carbon atoms: C1 (γ-carboxyl), C2 (α-carbon), C3 (β-carbon), and C4 (α-carboxyl). The introduction of a ¹³C label at the C3 position dramatically increases the intensity of the signal corresponding to this carbon relative to the other carbons, which are present at a natural abundance of approximately 1.1%. acs.org This enhanced signal is the primary indicator of successful labeling.

The chemical shifts are sensitive to the local electronic environment, allowing for the assignment of each peak to a specific carbon atom in the molecule. The interpretation relies on comparing the observed chemical shifts to known values for L-Aspartic Acid.

Typical ¹³C-NMR Chemical Shifts for L-Aspartic Acid in D₂O

This table shows the standard chemical shift ranges for each carbon atom in L-Aspartic Acid. In a sample of L-Aspartic Acid (3-¹³C), the peak in the 39-40 ppm range would be significantly more intense.

Carbon AtomChemical Shift (ppm) RangeNotes
C1 (γ-carboxyl)~180.3Quaternary carbon, typically a sharp singlet.
C4 (α-carboxyl)~177.0Quaternary carbon, distinct from the other carboxyl group.
C2 (α-carbon)~54.9Carbon directly attached to the amino group.
C3 (β-carbon)~39.2This signal is selectively enhanced in 3-¹³C labeled L-Aspartic Acid.

Note: Exact chemical shifts can vary slightly based on pH, temperature, and solvent concentration. bmrb.io

Quantitative ¹³C-NMR (qNMR) can be used to determine the absolute abundance of the 3-¹³C isotopomer in a sample. acs.org Unlike standard qualitative NMR, quantitative analysis requires specific experimental parameters to ensure that the integrated area of a peak is directly proportional to the number of corresponding nuclei.

Key considerations for quantitative ¹³C-NMR include:

Full Spin-Lattice Relaxation (T₁): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ value) must be used between pulses to allow the magnetization to return to equilibrium. Quaternary carbons, like the carboxyl groups in aspartic acid, often have long T₁ relaxation times. acs.org

Suppression of the Nuclear Overhauser Effect (NOE): The NOE can cause an uneven enhancement of carbon signals during proton decoupling. To achieve accurate quantification, inverse-gated decoupling is employed. In this technique, the proton decoupler is switched on only during signal acquisition, not during the relaxation delay, thus eliminating the NOE. acs.org

By comparing the integrated area of the enhanced C3 signal to the area of a known internal standard or to the natural abundance signals of the other carbons in the molecule (after correcting for T₁ and NOE effects), the precise isotopic enrichment at the C3 position can be calculated.

Two-dimensional (2D) heteronuclear NMR techniques are invaluable for unambiguously assigning carbon and proton signals, especially in complex mixtures. researchgate.net The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. researchgate.netnih.gov

For L-Aspartic Acid (3-¹³C), an ¹H-¹³C HSQC spectrum would show a strong cross-peak connecting the ¹H signals of the two diastereotopic protons on the C3 carbon (β-protons, typically resonating around 2.7-2.8 ppm) with the ¹³C signal of the C3 carbon (~39.2 ppm). quora.combmrb.io This provides definitive confirmation of the C3 signal's identity and can help resolve overlapping signals in crowded spectral regions. nih.gov The enhanced sensitivity of the C3 nucleus due to isotopic labeling makes this correlation particularly easy to detect. nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Enrichment and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used in metabolomics to determine the extent of isotopic labeling and, through fragmentation analysis, the position of the label within a molecule. springernature.comnih.gov

For GC-MS analysis, non-volatile metabolites like amino acids must first be chemically modified into volatile derivatives. nih.govresearchgate.net Common derivatization methods include trimethylsilylation (TMS) or tert-butyldimethylsilylation (tBDMS). researchgate.netshimadzu.com The derivatized sample is then introduced into the gas chromatograph, which separates the components before they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized (typically by electron ionization, EI), causing them to fragment in a predictable manner. shimadzu.com The resulting mass spectrum displays the m/z of the molecular ion and its various fragments. For L-Aspartic Acid (3-¹³C), the molecular weight is increased by one mass unit. Consequently, the molecular ion and any fragments containing the C3 carbon will appear at an m/z value that is +1 higher than the corresponding unlabeled fragment. nih.govresearchgate.net By analyzing the mass shifts in specific fragments, the position of the ¹³C label can be confirmed. nih.govshimadzu.com

Illustrative GC-MS Fragments of Derivatized L-Aspartic Acid

This table shows key fragments for a common derivative of L-Aspartic Acid (di-tBDMS) and the expected m/z shift for a 3-¹³C label. The [M-57]⁺ fragment, which loses a tert-butyl group, is a commonly monitored ion.

Fragment Ion DescriptionCarbon Atoms RetainedExpected m/z (Unlabeled)Expected m/z (3-¹³C Labeled)
[M-57]⁺ (Loss of C₄H₉)C1, C2, C3, C4404405
Fragment containing C1-C2C1, C2244244
Fragment containing C3-C4C3, C4260261

Note: The exact m/z values and fragmentation patterns depend on the specific derivatization agent and MS conditions used. shimadzu.com

LC-MS is well-suited for analyzing polar molecules like amino acids directly from biological extracts, often without the need for derivatization. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity. In an LC-MS/MS experiment, the first mass spectrometer (Q1) selects a specific precursor ion—for L-Aspartic Acid (3-¹³C), this would be the protonated molecular ion [M+H]⁺ at m/z 135. This selected ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by a second mass spectrometer (Q3). researchgate.net

This technique, also known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and quantitative. By monitoring the transition from the labeled precursor ion (m/z 135) to a specific product ion, the presence and quantity of L-Aspartic Acid (3-¹³C) can be accurately determined even in complex biological matrices. For example, a common fragmentation pathway for aspartic acid is the loss of water and formic acid. If the product ion retains the C3 carbon, its m/z will be shifted by +1.

Example LC-MS/MS Transitions for L-Aspartic Acid Analysis

This table outlines a potential precursor-to-product ion transition for unlabeled L-Aspartic Acid and its 3-¹³C labeled counterpart in positive ion mode ESI-MS/MS.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral Loss
L-Aspartic Acid (Unlabeled)13474H₂O + HCOOH
L-Aspartic Acid (3-¹³C)13575H₂O + HCOOH

This targeted approach provides excellent sensitivity and selectivity, making LC-MS/MS a preferred method for quantitative isotopic analysis in metabolic studies. researchgate.netacs.org

High-Resolution Mass Spectrometry for Precise Mass Isotopomer Distribution (MID)

High-resolution mass spectrometry (HR-MS) is a powerful analytical technique essential for accurately determining the mass isotopomer distribution (MID) of metabolites like L-aspartic acid labeled with stable isotopes such as ¹³C. Unlike nominal mass instruments, HR-MS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high mass accuracy and resolving power, enabling the separation of ions with very similar mass-to-charge ratios (m/z). This capability is critical for resolving different isotopologues—molecules that differ only in their isotopic composition.

In studies using L-Aspartic Acid (3-¹³C), HR-MS can precisely measure the mass shift caused by the incorporation of the ¹³C isotope. The instrument detects the abundance of the unlabeled aspartate (M+0) and the labeled variants (M+1, M+2, etc.). For L-Aspartic Acid (3-¹³C), the primary labeled species would be M+1. However, the analysis of all isotopologues is necessary to account for the natural abundance of ¹³C and to trace the metabolic fate of the labeled carbon through various biochemical pathways.

A key advantage of HR-MS is its ability, often coupled with tandem mass spectrometry (MS/MS), to provide positional information about the label. nih.gov By fragmenting the parent ion, researchers can deduce which parts of the molecule contain the ¹³C atom. For instance, specific fragmentation patterns of derivatized aspartate can reveal whether the ¹³C label remains at the C-3 position or has been transferred to other positions through metabolic reactions. This comprehensive isotopomer analysis allows for a detailed reconstruction of metabolic fluxes. nih.gov Studies have successfully used gas chromatography-tandem mass spectrometry (GC-MS/MS) to resolve all 16 possible aspartate isotopomers, providing a complete picture of its labeling patterns. nih.govnih.gov

The table below illustrates a simplified, hypothetical mass isotopomer distribution for L-Aspartic Acid, showing how HR-MS would detect different isotopologues.

IsotopologueDescriptionTheoretical m/z (Monoisotopic)Relative Abundance (%)
M+0Unlabeled L-Aspartic Acid (¹²C₄)133.037595.0
M+1L-Aspartic Acid with one ¹³C134.04084.5
M+2L-Aspartic Acid with two ¹³C135.04420.4
M+3L-Aspartic Acid with three ¹³C136.04750.08
M+4L-Aspartic Acid with four ¹³C137.05090.02

Note: This table represents hypothetical data for illustrative purposes. Actual abundances depend on the specific experimental conditions and the degree of label incorporation.

Sample Preparation and Derivatization Strategies for L-Aspartic Acid (3-13C) Tracing Experiments

Effective sample preparation is crucial for accurate analysis of L-Aspartic Acid (3-¹³C) in metabolic tracing experiments. The process begins with rapid quenching of metabolic activity to preserve the in vivo state of metabolites, followed by efficient extraction. A common procedure involves quenching cells with ice-cold methanol, followed by extraction using a chloroform-methanol-water mixture to separate the polar metabolites (including amino acids) from nonpolar lipids. nih.gov

Because amino acids like L-aspartic acid are non-volatile, they cannot be directly analyzed by gas chromatography-mass spectrometry (GC-MS), a frequently used platform for metabolomics. Therefore, a derivatization step is required to increase their volatility and thermal stability. nih.gov This chemical modification also improves chromatographic separation and enhances ionization efficiency, leading to better sensitivity.

Several derivatization strategies are employed for amino acid analysis:

Silylation: This is one of the most common methods. Dried metabolite extracts are first treated with methoxyamine hydrochloride in pyridine (B92270) to protect keto groups, followed by the addition of a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov This process replaces active hydrogens on carboxyl and amino groups with a tert-butyldimethylsilyl (TBDMS) group.

Propionylation: This method involves a two-step reaction where metabolites are first treated with methoxamine (B1676408) and then with propionic anhydride. This technique is used to derivatize amine groups and has been applied in LC-MS-based metabolomics. acs.org

Dansylation: Using dansyl chloride, this method labels primary and secondary amines as well as phenolic hydroxyl groups. This technique significantly enhances detection by electrospray ionization (ESI) mass spectrometry and improves chromatographic retention on reversed-phase columns. acs.org

The choice of derivatization agent depends on the analytical platform (GC-MS vs. LC-MS) and the specific requirements of the experiment. The table below summarizes common derivatization reagents used for amino acid analysis.

Derivatization ReagentTarget Functional GroupsAnalytical PlatformPurpose
MTBSTFA-COOH, -NH₂, -OH, -SHGC-MSIncreases volatility and thermal stability. nih.gov
Methoxyamine HClKeto groups (-C=O)GC-MSPrevents multiple derivatives of keto-containing compounds. nih.gov
Propionic Anhydride-NH₂LC-MSImproves chromatographic properties. acs.org
Dansyl ChloridePrimary/Secondary Amines, PhenolsLC-MSEnhances ionization efficiency and chromatographic retention. acs.org

Data Processing and Quality Control for Isotopic Labeling Data

After acquiring raw data from the mass spectrometer, rigorous data processing and quality control are essential to derive meaningful biological insights from L-Aspartic Acid (3-¹³C) labeling experiments.

The initial step in data processing involves converting the raw MS files into a usable format that lists m/z values and their corresponding intensities. The next critical step is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). All organic molecules contain a certain percentage of naturally occurring heavy isotopes, which contribute to the M+1, M+2, and subsequent peaks in the mass spectrum. This background must be mathematically subtracted to accurately determine the true extent of enrichment from the ¹³C-labeled tracer. nih.gov

Once corrected, the Mass Isotopomer Distribution (MID) can be calculated. This distribution represents the fraction of the metabolite pool that contains zero, one, two, or more ¹³C atoms from the tracer. From the MID, other metrics can be derived, such as the Fractional Contribution (FC), which quantifies the percentage of a metabolite's carbon backbone that originated from a specific labeled substrate. nih.gov

Quality control measures are implemented throughout the experimental and analytical workflow:

Isotopic Steady State: A key assumption in many metabolic flux analyses is that the system has reached an isotopic steady state, where the labeling pattern of intracellular metabolites is stable. This is typically verified by collecting samples at multiple time points (e.g., 18 and 24 hours) to ensure that the isotopic enrichment is no longer changing. d-nb.info

Replicates: Both biological and technical replicates are necessary to assess the variability and reproducibility of the experiment and the analytical measurements. nih.gov

Standards: The use of labeled and unlabeled standards helps to confirm the identity of metabolite peaks and to validate the accuracy and precision of the quantification method. nih.gov

The following table outlines the main stages of data processing and the associated quality control checks.

Data Processing StepDescriptionQuality Control Measure
Peak Integration Quantification of the area under the curve for each isotopologue's peak.Use of internal standards to correct for variations in sample handling and instrument response.
Natural Abundance Correction Mathematical removal of the contribution of naturally occurring heavy isotopes to the mass spectrum.Analysis of unlabeled control samples to determine the natural isotope distribution. nih.gov
Calculation of MID and FC Determination of the fractional abundance of each isotopologue and the overall contribution of the tracer to the metabolite pool.Comparison of results across biological replicates to ensure consistency. nih.govnih.gov
Metabolic Flux Analysis (MFA) Use of computational models to estimate intracellular reaction rates based on the measured MIDs.Validation of the model by ensuring it can accurately reproduce the experimental labeling data. d-nb.info

Applications of L Aspartic Acid 3 13c in Diverse Biological Systems Research

Cellular Metabolism Research in In Vitro Models

In vitro models, such as cultured cell lines, provide controlled environments to dissect fundamental cellular processes. The use of L-Aspartic Acid (3-13C) in these systems has been pivotal in understanding how cells adapt their metabolism to support various functions, particularly proliferation.

Rapidly proliferating cells, especially cancer cells, exhibit significant metabolic reprogramming to meet the high demand for energy and biosynthetic precursors required for creating new biomass. nih.govnih.gov L-Aspartic acid is a central node in this reprogrammed metabolism, serving as a precursor for the synthesis of proteins, purines, and pyrimidines—the building blocks of DNA and RNA. caissonlabs.com By supplying L-Aspartic Acid (3-13C) to these cells, researchers can trace the incorporation of the ¹³C label into nucleotides and other amino acids. researchgate.net This allows for the precise measurement of anabolic pathway activity, revealing how cancer cells reroute metabolic pathways to sustain their growth. nih.gov For instance, tracking the ¹³C from aspartate into the pyrimidine (B1678525) ring provides a direct measure of de novo nucleotide synthesis, a pathway often upregulated in tumors and a key target for chemotherapy.

The dysregulation of amino acid metabolism is a hallmark of cancer. nih.govresearchgate.net Glutamine, a major nutrient for many cancer cells, is readily converted to glutamate (B1630785) and subsequently, via transamination, to aspartate within the mitochondria. nih.govnih.gov L-Aspartic Acid (3-13C) can be used to probe the downstream fate of this critical metabolite, elucidating its contribution to maintaining mitochondrial function and cellular redox balance, both of which are essential for cell proliferation. nih.govresearchgate.net

Metabolic flux analysis using stable isotopes like L-Aspartic Acid (3-13C) is a cornerstone for quantitatively defining a cell's metabolic phenotype. nsf.gov When introduced into a cell culture medium, the labeled aspartate is taken up by the cells and enters central carbon metabolism, primarily through its conversion to the tricarboxylic acid (TCA) cycle intermediate oxaloacetate. nih.gov As the ¹³C label cycles through the TCA cycle, it is transferred to a variety of other metabolites, including malate (B86768), citrate (B86180), glutamate, and glutamine. nih.gov

By using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), the specific labeling patterns and enrichment of these downstream metabolites can be determined. creative-proteomics.com This data is then fed into computational models to calculate the rates (fluxes) of interconnected metabolic reactions. nsf.govnih.gov This approach provides a detailed, quantitative snapshot of cellular metabolism, revealing how different cell lines, under various conditions (e.g., nutrient availability, drug treatment), utilize substrates to generate energy and biomass. nsf.gov

Cell Line TypeMetabolic Pathway InvestigatedKey Finding from ¹³C Tracing
Cancer Cells (e.g., Pancreatic, Breast)Anaplerosis, Nucleotide SynthesisDemonstrates the critical role of aspartate in replenishing TCA cycle intermediates and fueling pyrimidine synthesis to support proliferation. nih.gov
Chinese Hamster Ovary (CHO) CellsCentral Carbon Metabolism, Amino Acid SynthesisQuantifies fluxes to optimize media formulation and enhance recombinant protein production. nsf.gov
Astrocytes and NeuronsTCA Cycle, Glutamate-Glutamine CycleReveals differences in aspartate handling and its role as a precursor for neurotransmitters between different neural cell types. nih.gov

Organ-Specific Metabolic Investigations in Animal Models (Excluding Clinical Human Data)

While cell cultures offer mechanistic insights, animal models provide a systemic context, allowing for the study of metabolism at the organ and whole-body level. L-Aspartic Acid (3-13C) is used in these models to probe the unique metabolic functions of specific organs.

The liver is the body's central metabolic hub, responsible for critical pathways such as gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and the urea (B33335) cycle for nitrogen waste disposal. researchgate.net L-aspartate is a key player in both of these liver-specific processes. nih.gov In studies using perfused rat livers or in vivo mouse models, administering L-Aspartic Acid (3-13C) allows for the direct tracing of its carbon atom.

Researchers can track the ¹³C label as it is converted to oxaloacetate and subsequently incorporated into newly synthesized glucose molecules during gluconeogenesis. researchgate.net This provides a quantitative measure of the liver's glucose production rate. Similarly, aspartate contributes one of the two nitrogen atoms to urea in the urea cycle, and tracing the carbon skeleton to which that nitrogen was attached helps in understanding the dynamics of nitrogen metabolism and ammonia (B1221849) detoxification. nih.gov These studies are vital for understanding energy homeostasis and metabolic diseases.

Hepatic ProcessRole of L-AspartateInformation Gained from L-Aspartic Acid (3-13C)
GluconeogenesisServes as a direct precursor to oxaloacetate, a key intermediate. researchgate.netQuantifies the contribution of amino acids to de novo glucose synthesis.
Urea CycleDonates a nitrogen atom for the formation of argininosuccinate. nih.govMeasures the flux through the urea cycle for ammonia detoxification.
TCA Cycle AnaplerosisReplenishes TCA cycle intermediates, linking amino acid and energy metabolism. researchgate.netAssesses the liver's capacity to maintain mitochondrial energy production.

In the brain, L-aspartate functions not only as a protein building block but also as an excitatory neurotransmitter itself and a direct precursor to other key molecules. nih.govsci-hub.st Its metabolism is tightly compartmentalized between different cell types, primarily neurons and astrocytes. nih.gov Using L-Aspartic Acid (3-13C) in animal models enables the study of these complex interactions.

A primary application is in tracing the dynamics of the glutamate-glutamine cycle. Aspartate can enter the TCA cycle in neurons and astrocytes, and its ¹³C label can be transferred to glutamate. nih.gov Glutamate released by neurons is taken up by astrocytes and converted to glutamine, which is then shuttled back to neurons to regenerate glutamate. frontiersin.org By tracking the flow of the ¹³C label from aspartate to glutamate and glutamine, researchers can measure the rate of this vital neurotransmitter recycling pathway, which is crucial for normal brain function and is often perturbed in neurological disorders. nih.gov

Skeletal and cardiac muscle are tissues with high and dynamic energy demands. The heart, in particular, is a metabolic omnivore, capable of using a wide range of substrates, including fatty acids, glucose, and amino acids, to fuel its continuous contractions. maastrichtuniversity.nldntb.gov.ua L-aspartate plays a significant role in intracellular energy shuttling through the malate-aspartate shuttle, which is essential for transporting reducing equivalents into the mitochondria for ATP production. nih.gov

In animal models, L-Aspartic Acid (3-13C) can be infused to assess the contribution of this amino acid to the energy budget of muscle and heart tissue. isotope.com By analyzing tissue extracts, the enrichment of the ¹³C label in TCA cycle intermediates like malate and citrate can be measured. maastrichtuniversity.nl This provides insight into how aspartate metabolism is integrated with other fuel sources and how this integration might change under different physiological states, such as exercise, or pathological conditions like cardiac ischemia. dntb.gov.ua The aspartate-glutamate carrier isoform AGC1 is specifically expressed in the heart and skeletal muscle, highlighting the importance of aspartate transport and metabolism in these tissues. nih.gov

Microbial Metabolic Engineering and Pathway Elucidation

Stable isotope tracing, particularly with 13C-labeled substrates, is a cornerstone of metabolic engineering. nih.gov By introducing a labeled compound into a biological system, researchers can follow the isotopic signature as it is incorporated into various metabolites. Analysis of the resulting labeling patterns in key molecules, such as proteinogenic amino acids, provides a quantitative map of cellular metabolism, known as a fluxome. This information is invaluable for identifying metabolic bottlenecks, optimizing bioproduction processes, and discovering novel biochemical pathways.

13C-Metabolic Flux Analysis (MFA) is a critical tool for quantifying the in vivo reaction rates within the central carbon metabolism of industrially important microorganisms. researchgate.net This technique is frequently applied to optimize the production of amino acids, including those derived from the aspartate family, such as L-lysine.

In a typical 13C-MFA experiment, a microorganism like Corynebacterium glutamicum, a workhorse for amino acid production, is cultivated on a specifically labeled carbon source, such as [1-13C]glucose or a mixture of labeled and unlabeled glucose. nih.govnih.govasm.org As the cells metabolize the labeled substrate, the 13C atoms are distributed throughout the metabolic network. After reaching a metabolic and isotopic steady state, cellular proteins are harvested and hydrolyzed into their constituent amino acids. The mass isotopomer distributions (MIDs) of these amino acids, including aspartate and its derivatives, are then measured using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

The labeling pattern of aspartate is particularly informative as it is derived directly from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. By analyzing the specific arrangement of 13C atoms in aspartate and other amino acids, researchers can calculate the relative fluxes through key metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. nih.govasm.org

For instance, in L-lysine production by C. glutamicum, MFA has revealed the precise contributions of the PPP and the TCA cycle to the generation of NADPH and precursor molecules (oxaloacetate and pyruvate) required for lysine (B10760008) synthesis. nih.govasm.org Studies have shown that under different growth conditions or with genetic modifications, the flux distribution can shift significantly. For example, when grown on fructose (B13574) instead of glucose, C. glutamicum exhibits a markedly decreased flux through the PPP, leading to a lower supply of NADPH and consequently, a reduced lysine yield. asm.org This quantitative understanding allows metabolic engineers to identify target reactions for genetic modification to enhance the flux towards the desired product.

Table 1: Representative Metabolic Fluxes in Lysine-Producing Corynebacterium glutamicum on Different Carbon Sources. Fluxes are normalized to the substrate uptake rate. Data synthesized from multiple studies. asm.org
Metabolic PathwayRelative Flux on Glucose (%)Relative Flux on Fructose (%)Key Contribution to Lysine Production
Pentose Phosphate Pathway (PPP)~62~14Major source of NADPH
Glycolysis~38~86Source of Pyruvate (B1213749)
Pyruvate Dehydrogenase~71~95Connects Glycolysis to TCA Cycle
TCA CycleVariableVariableSource of Oxaloacetate

Beyond quantifying fluxes in known pathways, 13C-labeling is a powerful method for pathway confirmation and the discovery of novel metabolic routes. nih.govacs.org When the observed labeling pattern in a metabolite, such as an amino acid, deviates from what is predicted by established metabolic models, it suggests the presence of an alternative, uncharacterized pathway.

While using a universally labeled substrate like [U-13C]glucose is common for MFA, the use of specifically labeled tracers, including singly labeled amino acids like L-Aspartic Acid (3-13C), can be more informative for elucidating unique biochemical reactions. nih.gov By feeding L-Aspartic Acid (3-13C) to a microbe, researchers can precisely track the fate of the C-3 carbon.

The principle involves tracing the atom transitions from the labeled aspartate into other metabolites. For example, aspartate is a precursor for other amino acids (lysine, methionine, threonine) and nucleotides. If a novel pathway exists that utilizes aspartate in an unexpected way, the 13C label from the C-3 position will appear in downstream products with a specific positional signature that cannot be explained by known enzymatic reactions. Analysis of these unique isotopomer patterns can help researchers deduce the sequence of reactions in the new pathway and identify the enzymes involved. nih.govacs.org This "13C-fingerprinting" approach can reveal unique enzyme activities without requiring a full, complex metabolic flux analysis. nih.gov

Plant Carbon and Nitrogen Metabolism Studies

L-aspartate is a central metabolite in plants, linking carbon and nitrogen metabolism. nih.gov It serves as a precursor for a family of essential amino acids and is a key molecule for the transport and storage of nitrogen. nih.gov Isotopic tracers, including L-Aspartic Acid (3-13C) and 15N-labeled compounds, are essential tools for dissecting the complex roles of aspartate in plant physiology.

Nitrogen is primarily taken up by plant roots as nitrate (B79036) or ammonium (B1175870) and is then assimilated into amino acids. The glutamine synthetase/glutamate synthase (GS/GOGAT) cycle is the main pathway for this assimilation. Aspartate is formed via the transamination of oxaloacetate, a reaction catalyzed by aspartate aminotransferase, which links nitrogen assimilation directly to the TCA cycle. researchgate.net

Studies using 15N-labeled nitrate have unequivocally demonstrated its incorporation into glutamine, glutamate, aspartate, and asparagine in both light and dark conditions. mdpi.comresearchgate.net These experiments trace the path of inorganic nitrogen into the organic nitrogen pool, confirming the central role of these amino acids in primary nitrogen metabolism. When 15N-nitrate is supplied to leaves, the label is rapidly detected in these key amino acids, illustrating the dynamic nature of nitrogen assimilation. mdpi.com

Aspartate and its amide, asparagine, are crucial for nitrogen translocation throughout the plant. Asparagine is a particularly efficient molecule for nitrogen transport and storage due to its high nitrogen-to-carbon ratio. nih.gov By using dual-labeling studies with 13C and 15N, it is possible to track both the carbon skeleton and the amino group, providing a comprehensive picture of amino acid synthesis, transport, and utilization in different plant organs under varying nitrogen availability. nih.gov

Table 2: Key Enzymes and Reactions in Aspartate-Related Nitrogen Assimilation.
EnzymeReactionRole in Nitrogen Metabolism
Nitrate Reductase (NR)NO3- + NAD(P)H + H+ → NO2- + NAD(P)+ + H2OReduces nitrate to nitrite (B80452).
Nitrite Reductase (NiR)NO2- + 6 Fdred + 8 H+ → NH4+ + 6 Fdox + 2 H2OReduces nitrite to ammonium in plastids.
Glutamine Synthetase (GS)Glutamate + NH4+ + ATP → Glutamine + ADP + PiPrimary assimilation of ammonium into an organic form.
Aspartate Aminotransferase (AspAT)Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + AspartateLinks nitrogen assimilation (glutamate) to the TCA cycle (oxaloacetate) to form aspartate.
Asparagine Synthetase (AS)Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPiSynthesizes asparagine for nitrogen transport and storage.

The carbon skeleton of aspartate, derived from the TCA cycle, can be channeled into various metabolic pathways. Tracing with L-Aspartic Acid (3-13C) allows researchers to follow the partitioning of this carbon under different physiological conditions, including environmental stress.

Under abiotic stresses like drought or heat, plant metabolism is significantly reprogrammed. Aspartic acid often accumulates in response to stress and is considered a potential biomarker for drought tolerance. nih.govmdpi.com Exogenous application of aspartic acid has been shown to enhance tolerance to heat stress in perennial ryegrass by promoting the activity of the TCA cycle and the metabolism of related amino acids, thereby supporting energy production for stress adaptation. mdpi.com

By supplying L-Aspartic Acid (3-13C) to a plant under drought stress, scientists can trace the metabolic fate of the labeled carbon. This can reveal whether the carbon from aspartate is preferentially used for:

Energy Production: Catabolized through the TCA cycle to generate ATP and reducing equivalents.

Osmotic Adjustment: Converted into other compatible solutes, like proline, which help maintain cellular turgor.

Synthesis of Stress-Related Compounds: Used as a precursor for various protective molecules.

This approach provides quantitative data on how carbon resources are reallocated to cope with adverse conditions, highlighting the critical role of aspartate in maintaining carbon and nitrogen balance for plant survival and recovery. nih.gov

Computational and Theoretical Frameworks for L Aspartic Acid 3 13c Tracing Data

13C Metabolic Flux Analysis (13C-MFA) Modeling Approaches

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine intracellular metabolic fluxes in living cells. nih.gov It involves introducing a substrate labeled with the stable isotope 13C, such as L-Aspartic Acid (3-13C), into a biological system. As the cells metabolize the labeled compound, the 13C atom is incorporated into various downstream metabolites. By measuring the distribution of these 13C labels in key metabolites—often protein-bound amino acids and other metabolic intermediates—and using a mathematical model of the cell's metabolic network, it is possible to infer the rates of the reactions that produced those labeling patterns. creative-proteomics.comethz.ch

The core of 13C-MFA is a model-based analysis that quantitatively describes the flow of carbon through the metabolic network. nih.gov The labeling pattern of metabolites like aspartate, which is directly linked to the tricarboxylic acid (TCA) cycle intermediate oxaloacetate, provides critical constraints for estimating fluxes throughout central carbon metabolism. researchgate.net The analysis aims to find the set of metabolic fluxes that best explains the experimentally measured isotopic labeling data, thereby providing a detailed snapshot of cellular physiology. nih.gov

The quantification of metabolic fluxes using 13C tracers can be performed under two different assumptions regarding the isotopic state of the system: steady-state or non-steady-state. nih.gov

Steady-State 13C-MFA (SS-MFA) assumes that the system is in both a metabolic and isotopic steady state. This means that intracellular metabolite concentrations are constant, and the isotopic labeling of metabolites is no longer changing over time. nih.govresearchgate.net To achieve isotopic equilibrium, cells are typically cultured with the 13C-labeled substrate for a duration long enough for the label to be fully distributed throughout the metabolic network. creative-proteomics.com This approach is well-suited for microorganisms and cell cultures that can be maintained in a stable growth phase. researchgate.net

Isotopically Non-Steady-State 13C-MFA (INST-MFA) , also known as dynamic MFA, is applied to systems that are in a metabolic steady state but have not yet reached an isotopic steady state. nih.govresearchgate.net In this method, samples are taken at multiple time points after the introduction of the 13C tracer to capture the transient labeling dynamics of intracellular metabolites. nih.gov INST-MFA offers several advantages, including shorter experiment times and the ability to analyze systems that are slow to reach isotopic steady state, such as mammalian cell cultures. researchgate.netnih.gov The analysis of transient data from compounds like L-Aspartic Acid can provide increased precision for flux estimation. nih.gov

FeatureSteady-State MFA (SS-MFA)Non-Steady-State MFA (INST-MFA)
Core AssumptionMetabolic and isotopic steady state achieved. nih.govMetabolic steady state, but isotopic non-steady state. nih.govresearchgate.net
Experimental DurationLonger, requires time to reach isotopic equilibrium. creative-proteomics.comShorter, captures transient labeling dynamics. nih.gov
SamplingTypically a single time point after equilibrium is reached.Multiple time points during the transient phase. vanderbilt.edu
ApplicabilityBest for systems that rapidly reach isotopic steady state (e.g., microbes). researchgate.netEffective for systems with slow dynamics (e.g., mammalian cells). researchgate.netnih.gov
Data ComplexitySimpler data set (end-point measurement). ethz.chMore complex data set (time-course measurements). vanderbilt.edu

The mathematical foundation of 13C-MFA lies in the balancing of isotopomers. An isotopomer is a molecule with a specific configuration of isotopes at each atomic position. nih.gov For a four-carbon molecule like aspartic acid, there are 2^4 = 16 possible isotopomers, each distinguished by the position of 13C atoms.

A mass isotopomer refers to a group of isotopomers that have the same number of labeled atoms and thus the same mass. The distribution of mass isotopomers (MID) is what is typically measured using mass spectrometry (MS). springernature.com For aspartic acid, this would be represented as M+0 (no 13C), M+1 (one 13C), M+2 (two 13C), M+3 (three 13C), and M+4 (four 13C).

The core of a 13C-MFA model consists of a system of algebraic equations (for SS-MFA) or ordinary differential equations (for INST-MFA) that describe the relationship between metabolic fluxes and the distribution of isotopomers throughout the network. nih.gov These equations account for how the carbon backbones of substrates are broken and reformed in metabolic reactions, thereby dictating the labeling patterns of the products. By fitting the model-predicted MIDs to the experimentally measured MIDs of metabolites like aspartate, the unknown flux values can be estimated. nih.gov A framework based on Elementary Metabolite Units (EMU) is often used to efficiently formulate and solve these complex balancing equations. nih.gov

Illustrative Mass Isotopomers for Aspartic Acid (C4H7NO4)
Mass IsotopomerDescriptionExample Isotopomer Species
M+0Molecule contains only 12C atoms.12C-12C-12C-12C
M+1Molecule contains one 13C atom.13C-12C-12C-12C, 12C-13C-12C-12C, etc.
M+2Molecule contains two 13C atoms.13C-13C-12C-12C, 13C-12C-13C-12C, etc.
M+3Molecule contains three 13C atoms.13C-13C-13C-12C, 13C-13C-12C-13C, etc.
M+4Molecule contains four 13C atoms (fully labeled).13C-13C-13C-13C

Software Tools and Algorithms for 13C-MFA Data Interpretation and Parameter Estimation

The process of estimating fluxes from 13C labeling data involves solving a complex, non-linear optimization problem. nih.gov This requires specialized software that can construct the isotopomer balance equations, perform numerical simulations, and find the flux distribution that minimizes the difference between simulated and measured labeling data. Over the years, several software packages have been developed to facilitate this process. nih.govnih.gov

These tools typically require inputs such as the metabolic network model (including reaction stoichiometry and atom transitions), the measured labeling data (e.g., MIDs of aspartic acid), and measured extracellular rates (e.g., glucose uptake, lactate (B86563) secretion). nih.gov They then employ iterative algorithms to search for the best-fit solution and perform statistical analyses to determine the confidence intervals of the estimated fluxes. nih.gov

Common Software Tools for 13C-MFA
SoftwareDescriptionKey Features
13CFLUX2A high-performance suite for designing and evaluating 13C labeling experiments. fz-juelich.deSupports large-scale models, parallel computing, and flexible workflow composition. fz-juelich.de
OpenFLUXA user-friendly application for steady-state 13C-MFA based on the EMU framework. nih.govFeatures a spreadsheet-based interface for model setup and analysis. nih.gov
MetranOne of the earlier, comprehensive software packages for 13C-MFA. nih.govIncludes functionalities for flux estimation and statistical analysis.
OmixA visualization software that includes plug-ins for creating and analyzing 13C-MFA workflows. oup.comresearchgate.netProvides a graphical interface for model building, data visualization, and interactive exploration. researchgate.net

Network Reconstruction and Flux Prediction from Isotopic Data

Isotopic tracing data derived from L-Aspartic Acid (3-13C) and other labeled substrates are invaluable for the validation and refinement of metabolic network models. A metabolic network reconstruction represents a structured collection of all known metabolic reactions in an organism. However, these reconstructions often contain pathways whose in vivo activity is unknown under specific conditions.

By tracking the flow of 13C atoms, 13C-MFA can confirm the activity of predicted pathways and, in some cases, help discover novel metabolic routes. nih.gov For instance, if the 13C label from the third carbon of aspartic acid appears in metabolites known to be synthesized from pyruvate (B1213749), it provides strong evidence for active cataplerotic pathways converting TCA cycle intermediates back to glycolytic intermediates. The flux map generated by 13C-MFA provides a quantitative prediction of the activity of hundreds of reactions simultaneously, offering a system-wide view of metabolism that is not achievable with other techniques. creative-proteomics.comnih.gov This allows researchers to identify key metabolic nodes and pathway bottlenecks. researchgate.net

Integration of 13C-MFA with Kinetic and Thermodynamic Models

While 13C-MFA provides a detailed picture of metabolic fluxes at a steady state, it does not directly provide information about the underlying regulation that gives rise to that flux distribution. To achieve a more comprehensive understanding, flux data obtained from 13C-MFA can be integrated with other modeling frameworks, such as kinetic and thermodynamic models. researchgate.net

Kinetic models describe how reaction rates are influenced by metabolite concentrations and enzyme parameters. The flux values determined by 13C-MFA can serve as crucial constraints for building and validating these detailed kinetic models. researchgate.net By incorporating experimentally determined fluxes, the number of unknown parameters in a kinetic model can be significantly reduced, making it more tractable.

Similarly, thermodynamic analysis can be used to assess the feasibility of a given flux distribution based on the Gibbs energy of the reactions. Integrating flux data with thermodynamic constraints ensures that the predicted metabolic state is both biochemically and physically realistic. This multi-level integration provides a more robust and predictive model of cellular metabolism. researchgate.net

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Throughput

The precision of ¹³C-MFA is fundamentally dependent on the ability to accurately measure the distribution of ¹³C isotopes in metabolites. Future progress hinges on the development of more sensitive and high-throughput analytical methods.

Current staple technologies for isotopomer analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcreative-proteomics.com While powerful, each has limitations. MS offers high sensitivity but often struggles to distinguish between positional isomers (isotopomers), whereas NMR can resolve isotopomers but requires larger sample amounts. nih.gov

Recent breakthroughs are addressing these limitations. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Zeno trap-based systems, are improving the ability to distinguish between ¹³C- and ²H-labeled metabolites based on their mass defects, allowing for the use of multiple tracers in a single experiment. nih.govsciex.com Furthermore, advancements in liquid chromatography, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), enhance the spectral accuracy for various LC-MS platforms. nih.govmdpi.com A novel MS-based method has been developed that can resolve all 16 aspartate and 32 glutamate (B1630785) isotopomers, requiring less than 1% of the sample volume needed for NMR, thereby providing exceptional sensitivity and specificity. nih.gov

Looking ahead, the integration of microfluidic devices for sample preparation and analysis holds the potential to dramatically increase throughput, which is crucial for large-scale studies and high-throughput screening applications.

Table 1: Comparison of Analytical Techniques for ¹³C-Isotopomer Analysis

TechniqueAdvantagesDisadvantagesEmerging Trends
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution, established fragmentation libraries. creative-proteomics.comRequires derivatization, potential for thermal degradation.Two-dimensional GC (GCxGC) for enhanced separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applicable to a wider range of compounds without derivatization, high sensitivity. nih.govMatrix effects, ion suppression.HILIC for improved separation of polar metabolites, HRMS for increased mass accuracy. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed positional isotopomer information, non-destructive. nih.govLower sensitivity, requires larger sample sizes.Cryoprobes to increase signal-to-noise, dynamic NMR for real-time flux measurements.

Integration of ¹³C-MFA with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To achieve a holistic, systems-level understanding of cellular function, data from ¹³C-MFA must be integrated with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein expression). researchgate.net While ¹³C-MFA provides a direct measure of metabolic activity, transcriptomic and proteomic data offer insights into the regulatory mechanisms that control these fluxes.

For instance, a change in the flux through a pathway involving aspartate, as measured by L-ASPARTIC ACID (3-13C) tracing, might be correlated with the upregulation of genes encoding the enzymes in that pathway (transcriptomics) or an increase in the abundance of those enzyme proteins (proteomics). vanderbilt.edu This integration allows researchers to move beyond simply measuring fluxes to understanding how metabolic networks are rewired in response to genetic or environmental perturbations.

Future research will focus on developing sophisticated computational frameworks and statistical methods to effectively integrate these disparate, high-dimensional datasets. nih.gov Parsimonious MFA (pFBA) is one such approach that can incorporate gene expression data to weight the optimization of flux distributions. frontiersin.org The goal is to build predictive models of cellular metabolism that can accurately simulate the effects of genetic modifications or environmental changes.

Table 2: Complementarity of Multi-Omics Data with ¹³C-MFA

Omics TypeInformation ProvidedContribution to Systems Biology
¹³C-Metabolic Flux Analysis (¹³C-MFA) In vivo metabolic reaction rates (fluxes). frontiersin.orgProvides a functional readout of the metabolic phenotype.
Transcriptomics Gene expression levels (mRNA abundance). vanderbilt.eduIdentifies potential points of metabolic regulation at the transcriptional level.
Proteomics Protein abundance and post-translational modifications. vanderbilt.eduReveals the abundance of enzymes and regulatory proteins directly catalyzing metabolic reactions.
Metabolomics Absolute or relative concentrations of metabolites. mdpi.comProvides information on metabolite pool sizes, which can influence reaction thermodynamics and kinetics. vanderbilt.edu

Novel Applications in Disease Model Systems (Excluding Clinical Human Trial Data) for Mechanistic Insights

Isotopic tracers like L-ASPARTIC ACID (3-13C) are invaluable for probing the metabolic reprogramming that is a hallmark of many diseases. Future research will see expanded use of this tracer in sophisticated, non-human disease models to uncover fundamental disease mechanisms.

In cancer research, for example, L-ASPARTIC ACID (3-13C) can be used in cell culture and patient-derived xenograft (PDX) models to trace how cancer cells utilize aspartate. nih.govresearchgate.net Aspartate is critical for nucleotide synthesis, and understanding its metabolic fate can reveal vulnerabilities that could be targeted therapeutically. Studies have used ¹³C-glutamine, a precursor to aspartate, to show that TCA cycle-derived aspartate is crucial for pyrimidine (B1678525) nucleotide synthesis in activated T cells. nih.gov Similarly, evaluating fluxes in isogenic human and mouse lung cancer cell lines helps to understand discrepancies between human cancers and mouse models. researchgate.net

Beyond cancer, ¹³C-aspartate tracing is being applied to models of neurodegenerative diseases, inherited metabolic disorders, and infectious diseases to understand how metabolic dysfunction contributes to pathology. For instance, ¹³C-MFA has been used to study metabolism in models of Mycobacterium tuberculosis infection in macrophages, revealing significant reprogramming of amino acid fluxes. researchgate.net These preclinical model systems provide a controlled environment to dissect complex metabolic networks in a way that is not possible in human subjects.

Table 3: Research Applications of L-ASPARTIC ACID (3-13C) in Disease Models

Disease Model SystemResearch QuestionExample Finding
Cancer Cell Lines (e.g., A549) How do cancer cells rewire central carbon metabolism to support proliferation?[U-¹³C]glutamine is an optimal tracer for TCA cycle fluxes, while [1,2-¹³C₂]glucose is best for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net
Patient-Derived Xenografts (PDX) Does the metabolism of tumors grown in a host animal reflect the original patient tumor?Stable isotope tracing is an emerging approach to assay metabolic network activity in mouse xenograft models. researchgate.net
Immune Cell Cultures (e.g., CD8+ T cells) What are the critical in vivo fuels for immune cell activation and function?¹³C-glutamine contributes more significantly than ¹³C-glucose to the production of citrate (B86180) and the TCA-derived amino acid aspartate in effector T cells. nih.gov
Infected Macrophage Cultures How does infection alter the metabolism of host cells?M. tuberculosis-infected macrophages exhibit increased glycolytic fluxes and reprogrammed amino acid fluxes compared to uninfected cells. researchgate.net

Methodological Advancements in Experimental Design for Optimal Isotopic Information

The quality of data from a ¹³C-MFA study is critically dependent on the initial experimental design, particularly the choice of isotopic tracer. creative-proteomics.comfrontiersin.org Using a suboptimal tracer can lead to imprecise or inaccurate flux estimates. L-ASPARTIC ACID (3-13C) is one of many available tracers, and its selection depends on the specific metabolic pathways under investigation.

Future research is focused on developing rational, computational approaches to identify the optimal tracers or combinations of tracers for a given biological system and research question. researchgate.net For example, studies have shown that for mammalian cells, [1,2-¹³C]glucose is optimal for estimating fluxes in glycolysis and the pentose phosphate pathway, while uniformly labeled glutamine ([U-¹³C]glutamine) is ideal for resolving TCA cycle fluxes. researchgate.netnih.gov

Another key area of advancement is the use of parallel labeling experiments (PLEs). nih.gov In this approach, cells are grown in parallel cultures, each with a different ¹³C-labeled substrate. The combined data from these experiments can provide much higher resolution for certain fluxes than a single tracer experiment. creative-proteomics.comnih.gov

Furthermore, the development of methods for non-stationary ¹³C-MFA (or isotopically non-stationary MFA, INST-MFA) is a major frontier. vanderbilt.edunih.gov Traditional MFA assumes the system is at an isotopic steady state, which can take a long time to reach for some metabolites. INST-MFA analyzes the system before it reaches steady state, which can reduce experiment time and provide information about metabolite pool sizes. vanderbilt.edu

Table 4: Strategies for Optimizing Experimental Design in ¹³C-MFA

StrategyDescriptionAdvantage
Rational Tracer Selection Using computational models to select the best ¹³C-labeled substrate(s) to resolve specific fluxes of interest. researchgate.netMaximizes the information content of the labeling data, leading to more precise flux estimates. frontiersin.org
Parallel Labeling Experiments (PLEs) Performing multiple experiments under identical conditions but with different isotopic tracers. nih.govImproves flux resolution and allows for validation of network models. nih.gov
Isotopically Non-Stationary MFA (INST-MFA) Analyzing labeling patterns at multiple time points before isotopic steady state is reached. vanderbilt.eduReduces experiment time, suitable for systems with slow labeling dynamics, and can estimate metabolite pool sizes. vanderbilt.edunih.gov
Multi-objective Design Optimizing for multiple criteria simultaneously, such as the precision of several key fluxes. researchgate.netProvides a more robust experimental design that is less sensitive to a single flux objective.

Q & A

Q. How is L-Aspartic Acid (3-13C) synthesized and characterized for isotopic purity?

L-Aspartic Acid (3-13C) is synthesized through enzymatic or chemical methods incorporating ¹³C at the C3 position. Key steps include:

  • Precursor selection : Using ¹³C-enriched substrates (e.g., ¹³C-glucose or ¹³C-pyruvate) in microbial cultures or chemical synthesis.
  • Purification : Chromatographic techniques (HPLC, ion-exchange) to isolate the labeled compound.
  • Characterization : Nuclear Magnetic Resonance (NMR) to confirm ¹³C incorporation at C3, and Mass Spectrometry (MS) to verify isotopic purity (>99% as per vendor specifications) .

Q. What analytical techniques are recommended for quantifying L-Aspartic Acid (3-13C) in biological samples?

  • Isotope Dilution Mass Spectrometry (IDMS) : Spiking samples with a known quantity of a heavier isotope (e.g., ¹⁵N-labeled aspartate) to improve accuracy.
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Enables separation from unlabeled aspartate and other isomers.
  • Gas Chromatography-MS (GC-MS) : Derivatization (e.g., silylation) for volatile compound analysis in metabolic studies .

Q. How to design a reproducible protocol for isotopic labeling experiments using L-Aspartic Acid (3-13C)?

  • Controls : Include unlabeled controls to distinguish background signals.
  • Standardization : Use consistent cell culture conditions (e.g., pH, temperature) to minimize variability in isotope uptake.
  • Documentation : Record batch-specific isotopic purity (from vendors like Cambridge Isotope Laboratories) and storage conditions (-20°C, desiccated) to ensure reproducibility .

Advanced Research Questions

Q. How can L-Aspartic Acid (3-13C) be used in metabolic flux analysis (MFA) to study the TCA cycle?

  • Experimental Design : Feed ¹³C-labeled aspartate to cell cultures and track isotopic enrichment in downstream metabolites (e.g., oxaloacetate, citrate) via LC-MS.
  • Data Interpretation : Use computational tools (e.g., INCA, OpenFlux) to model flux distributions. Challenges include correcting for natural isotope abundance and isotopic scrambling.
  • Validation : Cross-check with ¹³C-glucose tracing to confirm pathway activity .

Q. What strategies address discrepancies in isotopic enrichment data from L-Aspartic Acid (3-13C) tracing studies?

  • Cross-Validation : Combine ¹³C tracing with ²H or ¹⁵N labels to confirm metabolic pathways.
  • Sample Preparation Optimization : Ensure quenching of metabolic activity (e.g., cold methanol) to prevent post-harvest isotope redistribution.
  • Statistical Analysis : Apply bootstrapping or Monte Carlo simulations to quantify uncertainty in flux estimates .

Q. What are the challenges in interpreting NMR data from L-Aspartic Acid (3-13C) in protein structure studies?

  • Signal Overlap : ¹³C signals may overlap with adjacent carbons; use 2D NMR (e.g., HSQC) for resolution.
  • Relaxation Effects : Longer T1 relaxation times for ¹³C require adjusted acquisition parameters.
  • Incorporation Efficiency : Incomplete labeling (e.g., <95%) can obscure resonance assignments. Validate with MS data .

Data Presentation & Validation

Q. How should researchers present isotopic tracing data in publications to ensure clarity?

  • Tables : Include isotopic enrichment percentages, signal-to-noise ratios, and correction factors for natural abundance.
  • Figures : Use heatmaps to visualize flux distributions or Sankey diagrams for pathway contributions.
  • Supplemental Data : Provide raw NMR/MS spectra and computational scripts for peer review .

Q. What methodologies resolve contradictions between isotopic tracing results and theoretical metabolic models?

  • Sensitivity Analysis : Test model robustness by varying input parameters (e.g., enzyme Vmax).
  • Omics Integration : Correlate flux data with transcriptomics/proteomics to identify regulatory bottlenecks.
  • Experimental Redesign : Repeat tracing under controlled perturbations (e.g., gene knockouts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.